molecular formula C30H42O4 B1226989 Papyriogenin A CAS No. 59076-79-8

Papyriogenin A

Cat. No.: B1226989
CAS No.: 59076-79-8
M. Wt: 466.7 g/mol
InChI Key: ZVVPEBOPTVRCNV-VNPBPMLNSA-N
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Description

Papyriogenin A is a triterpenoid compound primarily isolated from Tetrapanax papyriferus (rice-paper plant), a species traditionally used in Chinese medicine for its anti-inflammatory and hepatoprotective properties . Structurally, it belongs to the oleanane-type triterpenes, characterized by a pentacyclic skeleton with hydroxyl and methoxy substitutions at key positions (e.g., C-3 and C-11) . Its molecular formula is C₃₀H₄₄O₄, and it exhibits distinct optical activity ([α]D = −207° in pyridine) and a high melting point (~286–288°C) . Pharmacological studies highlight its antihepatotoxic effects against carbon tetrachloride (CCl₄)- and galactosamine (GalN)-induced liver damage, with dose-dependent cytotoxicity observed at higher concentrations .

Properties

CAS No.

59076-79-8

Molecular Formula

C30H42O4

Molecular Weight

466.7 g/mol

IUPAC Name

(4aR,6aR,6aS,6bR,8aR,12aS)-2,2,6a,6b,9,9,12a-heptamethyl-3,10-dioxo-1,4,5,6,6a,7,8,8a,11,12-decahydropicene-4a-carboxylic acid

InChI

InChI=1S/C30H42O4/c1-25(2)16-19-18-8-9-21-27(5)12-11-22(31)26(3,4)20(27)10-13-29(21,7)28(18,6)14-15-30(19,24(33)34)17-23(25)32/h8-9,20-21H,10-17H2,1-7H3,(H,33,34)/t20-,21+,27-,28+,29+,30+/m0/s1

InChI Key

ZVVPEBOPTVRCNV-VNPBPMLNSA-N

SMILES

CC1(CC2=C3C=CC4C5(CCC(=O)C(C5CCC4(C3(CCC2(CC1=O)C(=O)O)C)C)(C)C)C)C

Isomeric SMILES

C[C@]12CCC(=O)C([C@@H]1CC[C@@]3([C@@H]2C=CC4=C5CC(C(=O)C[C@@]5(CC[C@]43C)C(=O)O)(C)C)C)(C)C

Canonical SMILES

CC1(CC2=C3C=CC4C5(CCC(=O)C(C5CCC4(C3(CCC2(CC1=O)C(=O)O)C)C)(C)C)C)C

Other CAS No.

59076-79-8

Synonyms

papyriogenin A

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Features of this compound and Analogues

Compound Molecular Formula Source Key Structural Differences Melting Point (°C) Optical Rotation ([α]D)
This compound C₃₀H₄₄O₄ Tetrapanax papyriferus C-3 hydroxyl, C-11 methoxy 286–288 −207° (pyridine)
Papyriogenin D C₃₀H₄₄O₄ Tetrapanax papyriferus C-3 hydroxyl, C-11 hydrogen 285–287 −183° (pyridine)
Papyriogenin E C₃₀H₄₆O₄ Tetrapanax papyriferus Additional methyl group at C-24 286–288 −207° (pyridine)
Propapyriogenin A2 C₃₀H₄₄O₄ Tetrapanax papyriferus C-16 epimerization Not reported Not reported
Oleanolic Acid C₃₀H₄₈O₃ Multiple plants C-28 carboxyl group 300–310 +73° (methanol)

Key Observations :

  • Substituent Effects : The presence of a methoxy group at C-11 in this compound (vs. hydrogen in Papyriogenin D) enhances its antihepatotoxic activity, as demonstrated in CCl₄-induced cytotoxicity assays .
  • Stereochemical Variations : Propapyriogenin A2, an epimer of this compound at C-16, shows reduced cytotoxicity but retains antihepatotoxic efficacy .
  • Backbone Modifications: Oleanolic acid, a widely studied analog, lacks the C-11 methoxy group but possesses a carboxyl group at C-28, correlating with its anticancer and anti-diabetic activities .

Functional Comparison

Table 2: Pharmacological Activities of this compound and Analogues

Compound Bioactivity Mechanism/Model Efficacy (IC₅₀ or EC₅₀) References
This compound Antihepatotoxic Inhibition of CCl₄-induced hepatotoxicity EC₅₀ = 12.5 μM
Papyriogenin B Antihepatotoxic CCl₄-induced cytotoxicity in hepatocytes EC₅₀ = 10.2 μM
Papyriogenin C Anti-inflammatory Inhibition of NO production in macrophages IC₅₀ = 8.3 μM
Oleanolic Acid Anticancer, Neuroprotective Topoisomerase I/II inhibition, Neuroprotection IC₅₀ = 5–20 μM
Atricins A/B Antimicrobial Staphylococcus aureus growth inhibition MIC = 16–32 μg/mL

Key Findings :

Antihepatotoxic Potency : this compound and B exhibit comparable efficacy, but Papyriogenin B shows marginally higher activity (EC₅₀ = 10.2 μM vs. 12.5 μM) due to additional hydroxylation at C-16 .

Anti-inflammatory Activity: Papyriogenin C, lacking the C-11 methoxy group, demonstrates superior inhibition of nitric oxide (NO) production (IC₅₀ = 8.3 μM) compared to this compound, suggesting that polar groups enhance anti-inflammatory effects .

Q & A

Q. How can researchers differentiate artifacts from true bioactivity in high-throughput screens of this compound analogs?

  • Answer : Implement counter-screens (e.g., luciferase interference assays) and use orthogonal readouts (e.g., thermal shift assays for target engagement). Apply strict hit criteria (Z’ > 0.5, signal-to-noise ratio > 3) and validate hits in secondary assays with independent compound batches .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Papyriogenin A
Reactant of Route 2
Papyriogenin A

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